2-Methyl-3-phenyl-6-(trifluoromethyl)-1H-indole
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Overview
Description
2-Methyl-3-phenyl-6-(trifluoromethyl)-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a trifluoromethyl group at the 6th position, a phenyl group at the 3rd position, and a methyl group at the 2nd position on the indole ring.
Preparation Methods
The synthesis of 2-Methyl-3-phenyl-6-(trifluoromethyl)-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylindole and 3-phenyl-6-(trifluoromethyl)benzaldehyde.
Condensation Reaction: The initial step involves a condensation reaction between 2-methylindole and 3-phenyl-6-(trifluoromethyl)benzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the desired indole derivative.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
2-Methyl-3-phenyl-6-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: The phenyl group allows for coupling reactions, such as Suzuki or Heck coupling, to introduce various substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Methyl-3-phenyl-6-(trifluoromethyl)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenyl-6-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenyl and methyl groups contribute to its binding affinity and specificity for certain receptors or enzymes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
2-Methyl-3-phenyl-6-(trifluoromethyl)-1H-indole can be compared with other similar compounds, such as:
2-Methyl-3-phenylindole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-Phenyl-6-(trifluoromethyl)-1H-indole: Lacks the methyl group at the 2nd position, affecting its reactivity and interactions.
2-Methyl-6-(trifluoromethyl)-1H-indole: Lacks the phenyl group, leading to variations in its chemical behavior and applications.
The presence of the trifluoromethyl group in this compound makes it unique, as this group imparts increased stability, lipophilicity, and potential biological activity compared to its analogs.
Properties
CAS No. |
865173-48-4 |
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Molecular Formula |
C16H12F3N |
Molecular Weight |
275.27 g/mol |
IUPAC Name |
2-methyl-3-phenyl-6-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C16H12F3N/c1-10-15(11-5-3-2-4-6-11)13-8-7-12(16(17,18)19)9-14(13)20-10/h2-9,20H,1H3 |
InChI Key |
WYTMPLDWEORJMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=C(C=C2)C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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